molecular formula C23H23N3O4 B6587944 phenyl 4-{[(5-phenyl-1,2-oxazol-3-yl)formamido]methyl}piperidine-1-carboxylate CAS No. 1235010-51-1

phenyl 4-{[(5-phenyl-1,2-oxazol-3-yl)formamido]methyl}piperidine-1-carboxylate

Cat. No.: B6587944
CAS No.: 1235010-51-1
M. Wt: 405.4 g/mol
InChI Key: QEBWFUXJVSDRAE-UHFFFAOYSA-N
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Description

The compound “phenyl 4-{[(5-phenyl-1,2-oxazol-3-yl)formamido]methyl}piperidine-1-carboxylate” is a complex organic molecule. It contains several functional groups including a phenyl group, an oxazole ring, a formamido group, a piperidine ring, and a carboxylate ester .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the oxazole ring could be formed via cyclodehydration of an appropriate amide or via condensation of a nitrile and a carboxylic acid . The piperidine ring could be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The oxazole ring is a heterocycle containing nitrogen and oxygen, and it is aromatic. The piperidine ring is a six-membered ring containing nitrogen .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the oxazole ring could undergo electrophilic substitution or it could be opened under acidic or basic conditions. The piperidine ring could undergo reactions at the nitrogen, such as alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .

Mechanism of Action

Target of Action

Similar compounds, such as 1,4-bis(5-phenyloxazol-2-yl)benzene, have been shown to be phototoxic against several types of microorganisms . This suggests that the compound could potentially target microbial cells.

Mode of Action

It’s known that similar compounds can produce singlet oxygen , which is a reactive oxygen species. Reactive oxygen species can cause oxidative damage to cells, leading to cell death. This might be one of the ways this compound interacts with its targets.

Pharmacokinetics

The compound’s molecular weight (as per a similar compound, 1,4-bis(5-phenyloxazol-2-yl)benzene, is 36440 ) suggests that it could potentially be absorbed and distributed in the body

Result of Action

The result of the compound’s action is likely to be cell death, given its potential to produce singlet oxygen and cause oxidative damage . This could make it useful in applications such as antimicrobial treatments.

Future Directions

The potential future directions for research on this compound could be vast. If it has biological activity, it could be studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied from a purely chemical perspective .

Properties

IUPAC Name

phenyl 4-[[(5-phenyl-1,2-oxazole-3-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c27-22(20-15-21(30-25-20)18-7-3-1-4-8-18)24-16-17-11-13-26(14-12-17)23(28)29-19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBWFUXJVSDRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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